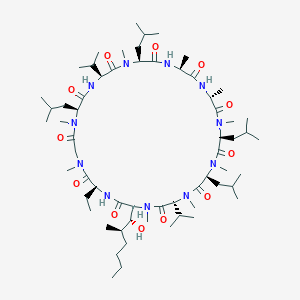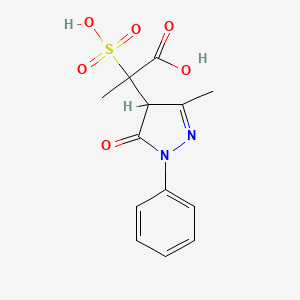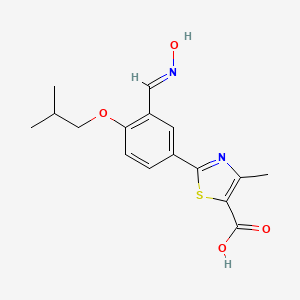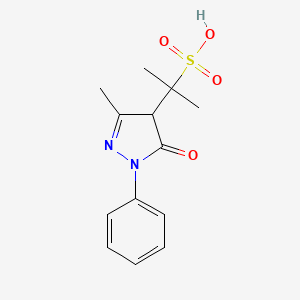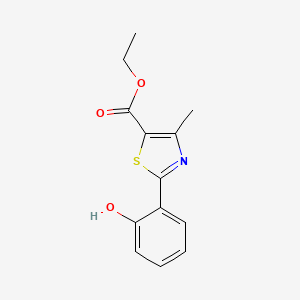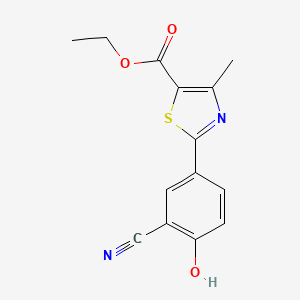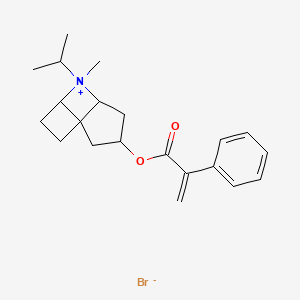
Ipratropium Bromide impurity F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium Bromide impurity F, also known as Ipratropium EP Impurity F, is a chemical compound with the molecular formula C20H28NO2:Br and a molecular weight of 314.4:79.9 . Its chemical name is (1R,3r,5S)-8-Isopropyl-8-methyl-3-((2-phenylacryloyl)oxy)-8-azabicyclo[3.2.1]octan-8-ium bromide .
Synthesis Analysis
A new HPLC method was developed for the simultaneous analysis of Ipratropium bromide and its seven related substances . The separation was performed on a waters HPLC ZORBAX Eclipse XDB- C8 column . The gradient method used mobile phases containing methanol, acetonitrile, trifluoroacetic acid (TFA), water .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: C=C(C(O[C@@]1(C[C@]2([H])CCC@C)C)([H])C1)[H])=O)C3=CC=CC=C3 . The InChI representation is: InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3/t10-,11+,12+,13+,14-,15-,17+,18+,19-,21-/m0/s1 .
Physical And Chemical Properties Analysis
This compound is a substance with the molecular formula C20H28NO2:Br and a molecular weight of 314.4:79.9 . More detailed physical and chemical properties specific to this compound were not found in the sources.
Scientific Research Applications
Analytical Separation and Characterization of Degradation Products
Ipratropium Bromide's impurity F, among other impurities and degradation products, was precisely quantified using a stability-indicating gradient LC-MS/MS method. This study is essential for ensuring the quality of pharmaceutical formulations, as it guarantees the accurate identification and quantification of impurities (Rasheed & Ahmed, 2017).
Manufacture and Characterization of Engineered Particles
Research on engineered respirable particles of Ipratropium Bromide aimed at achieving sustained-release properties highlights the drug's significance in improving drug delivery systems. Advanced manufacturing techniques and thorough characterization, including the use of polylactic acid (PLA) coatings, were key to enhancing the duration of the drug's bronchodilatory effect (Taylor, Hickey, & VanOort, 2006).
Vibrational Spectroscopy and Quantum Chemical Calculations
Ipratropium Bromide was extensively studied through vibrational spectroscopy and quantum chemical calculations. This in-depth analysis contributed to a better understanding of the drug's molecular structure and behavior, revealing that it likely exists in a mixture of two conformations (Ali, Edwards, Kendrick, & Scowen, 2009).
Drug Development and Quality Control
Development of Stability-Indicating HPLC Method
A novel HPLC method was developed for the simultaneous analysis of Ipratropium Bromide and its related substances. This method is crucial for maintaining the quality of the active pharmaceutical ingredient (API) and ensuring the safety and efficacy of the drug products (Li et al., 2020).
Compatibility Studies between Packing Material and Drug
Studies focused on the compatibility between packing materials and Ipratropium Bromide aerosol highlight the importance of selecting appropriate packaging to prevent the migration and adsorption of active ingredients, ensuring the stability and quality of the drug products (Yue, Shen, & Hu, 2010).
Mechanism of Action
Target of Action
Ipratropium Bromide, including its impurity F, primarily targets the muscarinic acetylcholine receptors in the bronchial smooth muscle . These receptors play a crucial role in the contraction and relaxation of the bronchial smooth muscle, which directly influences airway resistance and lung ventilation .
Mode of Action
Ipratropium Bromide acts as a muscarinic antagonist . It blocks the action of acetylcholine at parasympathetic sites in bronchial smooth muscle, inhibiting vagally mediated reflexes . This antagonism prevents the increase in intracellular concentration of cyclic guanosine monophosphate (cGMP), produced by the interaction of acetylcholine with the muscarinic receptors. The decrease in cGMP leads to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by Ipratropium Bromide is the acetylcholine signaling pathway in the bronchial smooth muscle . By blocking the muscarinic acetylcholine receptors, Ipratropium Bromide impedes the normal functioning of this pathway, leading to the relaxation of the bronchial smooth muscle and subsequent bronchodilation .
Pharmacokinetics
Ipratropium Bromide is commonly administered through inhalation, which allows it to produce a local effect without significant systemic absorption . The compound has a protein binding of 0 to 9% in vitro . It is metabolized in the liver and has an elimination half-life of approximately 2 hours
Result of Action
The primary molecular effect of Ipratropium Bromide’s action is the inhibition of acetylcholine-induced bronchoconstriction , resulting in bronchodilation . This leads to improved airflow and reduced symptoms in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ipratropium Bromide. For instance, the compound should be protected from light to maintain its stability . Additionally, the presence of other drugs, patient-specific factors (like the severity of bronchoconstriction and individual responsiveness), and the specific characteristics of the inhalation device can all impact the efficacy of Ipratropium Bromide .
Safety and Hazards
Future Directions
While specific future directions for Ipratropium Bromide impurity F were not found in the sources, Ipratropium Bromide, the parent compound, is used in the control of symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) . It has also been studied for the treatment of sialorrhea . These uses could potentially guide future research and applications of this compound.
Biochemical Analysis
Biochemical Properties
Ipratropium Bromide Impurity F plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound interacts with enzymes such as acetylcholinesterase, which is responsible for breaking down acetylcholine in the synaptic cleft. The interaction between this compound and acetylcholinesterase can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways . Additionally, this compound may interact with muscarinic receptors, influencing their activity and affecting neurotransmission.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. In neuronal cells, it can alter cell signaling pathways by modulating the activity of muscarinic receptors and acetylcholinesterase. This modulation can lead to changes in gene expression and cellular metabolism, impacting processes such as neurotransmitter release and synaptic plasticity . In non-neuronal cells, this compound may influence cellular functions by interacting with other proteins and enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. By binding to acetylcholinesterase, this compound inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can result in enhanced cholinergic signaling and altered neurotransmission. Additionally, this compound may bind to muscarinic receptors, affecting their conformation and activity, which in turn influences downstream signaling pathways and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical properties and cellular effects . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal adverse effects, while higher doses can lead to significant toxicity and adverse reactions . Studies in animal models have shown that high doses of this compound can cause respiratory distress, changes in heart rate, and other physiological alterations. It is essential to determine the appropriate dosage to minimize toxic effects while maintaining therapeutic efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver, where it undergoes enzymatic reactions that convert it into inactive metabolites . These metabolic processes can affect the compound’s bioavailability and overall pharmacokinetics. Additionally, this compound may influence metabolic flux and metabolite levels, impacting cellular energy production and other metabolic functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cells, this compound may interact with intracellular proteins and organelles, influencing its localization and activity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with resident proteins and influence cellular processes such as protein folding and energy production.
Properties
IUPAC Name |
(5-methyl-5-propan-2-yl-5-azoniatricyclo[4.3.0.01,4]nonan-8-yl) 2-phenylprop-2-enoate;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28NO2.BrH/c1-14(2)22(4)18-10-11-21(18)13-17(12-19(21)22)24-20(23)15(3)16-8-6-5-7-9-16;/h5-9,14,17-19H,3,10-13H2,1-2,4H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJFTVJFJQGORK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC23C1CC(C3)OC(=O)C(=C)C4=CC=CC=C4)C.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol](/img/structure/B602038.png)

